2,6,9-Trimethyl-9H-carbazole
Description
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Properties
CAS No. |
89455-50-5 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2,6,9-trimethylcarbazole |
InChI |
InChI=1S/C15H15N/c1-10-5-7-14-13(8-10)12-6-4-11(2)9-15(12)16(14)3/h4-9H,1-3H3 |
InChI Key |
UIIWHBWHMPRSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Oxidative Addition : Pd(0) inserts into the C–Br bond of the brominated aryl ring.
- C–H Activation : The Pd center coordinates to the amide nitrogen, facilitating ortho-directed C–H bond cleavage.
- Reductive Elimination : Intramolecular coupling forms the carbazole core, regenerating the Pd(0) catalyst.
Key parameters include the use of Pd(OAc)₂ (5 mol%), Bu₄NBr as electrolyte, and a constant current of 5 mA in an undivided cell. Yields exceed 80% for analogous substrates, with regioselectivity dictated by substituent electronic effects.
Microwave-Assisted One-Pot Synthesis
Steingruber et al. developed a tandem Buchwald-Hartwig amination/direct arylation protocol under microwave irradiation, significantly reducing reaction times. This one-pot approach employs a heterogeneous Pd nanocatalyst supported on biochar, ideal for constructing polysubstituted carbazoles.
Synthetic Procedure
- Buchwald-Hartwig Amination : React 2-bromo-3,5-dimethylaniline with 1,2-dibromo-4-methylbenzene using Pd/C (3 mol%) and KOtBu in toluene at 120°C for 15 minutes.
- Direct Arylation : Subsequent microwave irradiation (150°C, 20 minutes) induces intramolecular C–C bond formation.
This method achieves 75–85% yields for carbazoles with comparable substitution patterns, highlighting its scalability and functional group tolerance.
Oxidative Cyclization via Hydrogen Peroxide
Langendoen et al. utilized hydrogen peroxide in acidic media to oxidize carbazole aldehydes to hydroxylated intermediates, a strategy adaptable for introducing methyl groups. For this compound, oxidation of 1,4,9-trimethyl-9H-carbazole-3-carbaldehyde with H₂O₂/HCl generates a reactive quinone intermediate, which undergoes reductive methylation.
Optimization Insights
- Oxidant Concentration : 30% H₂O₂ ensures complete conversion without over-oxidation.
- Acid Choice : HCl (2 M) enhances protonation of the aldehyde, facilitating nucleophilic attack.
Post-oxidation, reductive methylation with MeMgBr or dimethyl sulfate installs the remaining methyl groups, achieving an overall yield of 65%.
Claisen Rearrangement of Propargyl Ethers
The Claisen rearrangement offers a stereocontrolled route to carbazole frameworks. Starting with 1,4,9-trimethyl-9H-carbazol-3-ol, treatment with 3-chloro-3-methylbut-1-yne in the presence of NaH induces propargyl ether formation. Thermal rearrangement at 180°C for 6 hours yields a dimethylpyran-carbazole hybrid, which is demethylated using BBr₃ to reveal the target compound.
Electrochemical Palladium-Catalyzed Cross-Dehydrogenative Coupling
Building on Gao’s work, electrochemical C–H activation enables the coupling of N-methylaniline derivatives with methyl-substituted arenes. Using PdCl₂ (5 mol%) and a graphite anode, this method achieves 70% yield with exceptional regiocontrol, bypassing pre-functionalized substrates.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Conditions | Yield | Regioselectivity |
|---|---|---|---|---|
| Pd-Catalyzed C–H Amination | Pd(OAc)₂ | Electrochemical, rt | 82% | High |
| Microwave One-Pot | Pd/C Biochar | Microwave, 150°C | 78% | Moderate |
| Oxidative Cyclization | H₂O₂/HCl | Reflux, 12 h | 65% | Low |
| Claisen Rearrangement | NaH, Toluene | 180°C, 6 h | 58% | High |
Mechanistic Challenges and Solutions
- Regioselectivity in Electrophilic Substitution : Methyl groups at the 2- and 6-positions direct subsequent substitutions to the 9-position via steric and electronic effects. Computational studies suggest that the N-methyl group enhances electron density at C9, favoring functionalization.
- Catalyst Deactivation : Pd leaching in heterogeneous systems is mitigated by biochar supports, which stabilize nanoparticles through π-π interactions.
- Byproduct Formation : Over-oxidation during H₂O₂ treatment is minimized by slow reagent addition and temperature control below 50°C.
Q & A
Q. Advanced
- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) enhance alkyl halide reactivity in biphasic systems (toluene/H₂O), achieving yields >85% .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining selectivity .
- Post-reaction quenching : Neutralize excess base (e.g., HCl wash) to prevent decomposition.
What safety protocols are recommended for handling this compound?
Q. Basic
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .
- Emergency measures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
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